2-(4-Propylphenoxy)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-fluorophenoxy) acetic acid, involves refluxing the starting material with ethyl chloroacetate in acetone as a solvent. This process highlights the adaptability of synthetic methods to produce derivatives of phenoxyacetic acids under specific conditions, offering insights into the synthesis of 2-(4-Propylphenoxy)acetic acid by analogy (Prabhuswamy et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Propylphenoxy)acetic acid has been elucidated using techniques like X-ray crystallography. For example, studies on 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid confirm structures through X-ray crystallography and nuclear magnetic resonance, offering a basis for understanding the structural aspects of 2-(4-Propylphenoxy)acetic acid (Haasbroek et al., 1998).
Chemical Reactions and Properties
Triorganotin(IV) derivatives of related compounds demonstrate the versatility in chemical reactions 2-(4-Propylphenoxy)acetic acid might undergo. These derivatives are characterized by various spectroscopic techniques, suggesting potential reactions and properties 2-(4-Propylphenoxy)acetic acid could exhibit (Baul et al., 2002).
Physical Properties Analysis
The physical properties of related phenoxyacetic acids, including crystal structure and hydrogen bonding, provide insights into the physical characteristics of 2-(4-Propylphenoxy)acetic acid. These studies shed light on how substituents affect the physical properties of the compound (Byriel et al., 1991).
Chemical Properties Analysis
The chemical properties of 2-(4-Propylphenoxy)acetic acid can be inferred from studies on its derivatives. For instance, derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated, revealing significant antimicrobial activities. These findings suggest the chemical reactivity and potential applications of 2-(4-Propylphenoxy)acetic acid in various fields (Noolvi et al., 2016).
Scientific Research Applications
Environmental Analysis and Detection
- Molecular Imprinted Polymer Nanoparticles : Utilizing molecular imprinted polymer nanoparticles (MIP-NPs) for sensitive and selective trace determination of similar phenoxy acetic acids in environmental samples, like 4-chloro-2-methylphenoxy acetic acid (MCPA), demonstrates significant potential in environmental monitoring and analysis (Omidi et al., 2014).
Analytical Techniques
- Phase Transfer Microextraction : A study on the determination of phenoxy herbicides in water samples, including similar phenoxy acetic acids, using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, shows the versatility of this technique in detecting and analyzing phenoxy acetic acid derivatives in various samples (Nuhu et al., 2012).
Pharmaceutical and Medicinal Research
- Anti-mycobacterial Agents : Phenoxy acetic acid derivatives, synthesized through specific chemical processes, have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis, highlighting their potential in pharmaceutical applications (Yar et al., 2006).
Material Science and Synthesis
- Synthesis of Novel Compounds : Research into synthesizing new derivatives of phenoxy acetic acid, such as 1,3,4-thiadiazole derivatives, for various applications, including antimicrobial activities, showcases the compound’s role in the development of new materials and chemicals (Noolvi et al., 2016).
Environmental Toxicology
- Adsorption and Degradation Studies : Investigations into the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, such as 2-(2,4-dichlorophenoxy) acetic acid, provide insights into the environmental impact and behavior of these compounds, relevant to 2-(4-Propylphenoxy)acetic acid (Paszko et al., 2016).
Advanced Oxidation Processes
- Degradation of Herbicides : The use of advanced oxidation processes, such as photo-electro/Persulfate/nZVI, for the degradation of 2,4-Dichlorophenoxyacetic acid, a similar phenoxy acid herbicide, indicates the potential for innovative environmental remediation techniques involving 2-(4-Propylphenoxy)acetic acid (Mehralipour & Kermani, 2021).
Chemical Analysis
- Batch Adsorption Studies : Research on the batch adsorption of 2,4-dichlorophenoxy-acetic acid (2,4-D) from aqueous solutions using granular activated carbon provides insight into methods for removing similar compounds from water, relevant to environmental cleanup and water treatment processes (Aksu & Kabasakal, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-propylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYVSKGBAOTYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324907 | |
Record name | 2-(4-propylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenoxy)acetic acid | |
CAS RN |
7507-32-6 | |
Record name | NSC407963 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-propylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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